1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
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Overview
Description
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitUSP28 , a deubiquitinating enzyme .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting the target’s function
Biochemical Pathways
Inhibition of usp28 can affect various cellular processes, including cell cycle progression and epithelial-mesenchymal transition .
Result of Action
The compound’s action at the molecular and cellular levels leads to the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: This step often involves the reaction of the triazolopyrimidine intermediate with azetidine derivatives under controlled temperature and pressure.
Attachment of the Methanesulfonamide Group: This is usually done through nucleophilic substitution reactions, where the sulfonamide group is introduced using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazolopyrimidines: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Pyrazolopyrimidines: Explored for their anticancer and anti-inflammatory activities.
Uniqueness
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O3S/c1-3-25-16-14(21-23-25)15(18-10-19-16)24-8-11(9-24)17(26)20-12-5-4-6-13(7-12)22-29(2,27)28/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYDCFPPLEIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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